1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}
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Overview
Description
1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one} is a complex organic compound featuring a pyridine ring substituted at the 2 and 6 positions with 3-[(2-hydroxyethyl)amino]but-2-en-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one} typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and 3-[(2-hydroxyethyl)amino]but-2-en-1-one.
Condensation Reaction: The pyridine-2,6-dicarboxylic acid is first converted to its corresponding diacid chloride using thionyl chloride. This intermediate is then reacted with 3-[(2-hydroxyethyl)amino]but-2-en-1-one in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one} involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and catalytic properties, influencing various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(2-aminoethyl)amino]but-2-en-1-one}
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxypropyl)amino]but-2-en-1-one}
- 1,1’-(Pyridine-2,6-diyl)bis{3-[(2-methoxyethyl)amino]but-2-en-1-one}
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one} is unique due to its specific substitution pattern and the presence of hydroxyethyl groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89985-46-6 |
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Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-hydroxyethylamino)-1-[6-[3-(2-hydroxyethylamino)but-2-enoyl]pyridin-2-yl]but-2-en-1-one |
InChI |
InChI=1S/C17H23N3O4/c1-12(18-6-8-21)10-16(23)14-4-3-5-15(20-14)17(24)11-13(2)19-7-9-22/h3-5,10-11,18-19,21-22H,6-9H2,1-2H3 |
InChI Key |
ZCDVAMNGUKMPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(C)NCCO)NCCO |
Origin of Product |
United States |
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